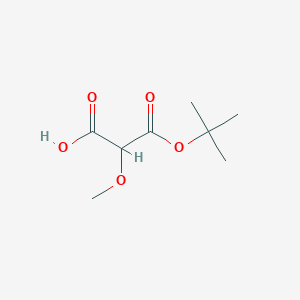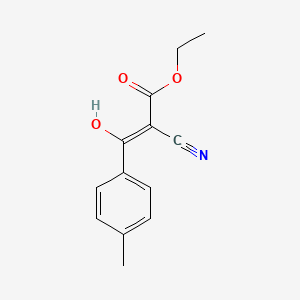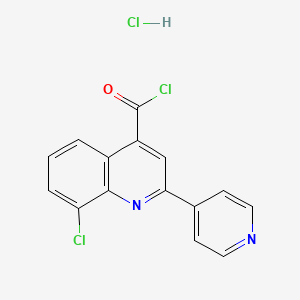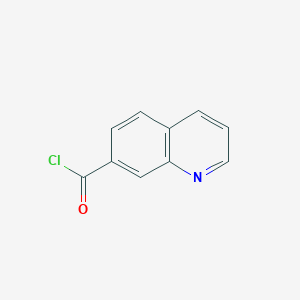
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid
Overview
Description
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is a chemical compound with the IUPAC name 3-(tert-butoxy)-3-oxopropanoic acid . It is also known as tert-Butyl malonate .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators .Molecular Structure Analysis
The molecular structure of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is represented by the molecular formula C7H12O4 . The molecular weight of this compound is 160.17 .Chemical Reactions Analysis
The compound has been used in controlled ring-opening polymerization reactions. The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid include a melting point of 19-20 °C, a boiling point of 90 °C/2 mmHg, a density of 1.04 g/mL at 25 °C, and a refractive index of n 20/D 1.426 .Scientific Research Applications
Acidity and Basicity Studies
Research by Oliveira and Vasconcellos (2007) explored the acidity and basicity of alkoxides, including tert-butoxy anions. Their study used computational methodologies to appraise structures in aqueous media, relevant to understanding the behavior of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid in different environments (Oliveira & Vasconcellos, 2007).
Singlet Oxygen Reactions
Wasserman et al. (2004) and (1999) investigated singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters. These studies are significant for understanding how 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid might interact with singlet oxygen, leading to the formation of various pyrrole derivatives (Wasserman et al., 2004); (Wasserman et al., 1999).
Solubility Characterization
Hart et al. (2019) conducted a study on the solubilising characteristics of related compounds, including 1-tert-butoxy-2-propanol. This research can be extrapolated to understand the solubility behavior of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid in different solvents (Hart et al., 2019).
Radical Reactions
Das et al. (1981) studied the reactions of tert-butoxy radicals with phenols, which can provide insights into the radical chemistry involving compounds like 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Das et al., 1981).
Electrophilic Reactions
Miura and Muranaka (2006) conducted an electrochemical study of N-alkoxyarylaminyl radicals. Their findings can be useful in understanding the electrochemical behavior of molecules like 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Miura & Muranaka, 2006).
Antioxidant Studies
Rao et al. (1984) investigated the inhibitory effect of antioxidants on hepatic tumorigenesis in the presence of compounds like 2(3)-tert-butyl-4-hydroxyanisole. This study can provide insights into the potential antioxidative properties of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Rao et al., 1984).
Safety And Hazards
The safety data sheet for this compound indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The compound has been used in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . This suggests potential future directions in the field of biomimetic polymers, which are gaining popularity for their biocompatibility, stimuli-responsive characteristics, and similarity to chemical motifs found in nature .
properties
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5(12-4)6(9)10/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIFQIIXFNIGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid | |
CAS RN |
87545-71-9 | |
| Record name | 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)


![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)
![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)



![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)